Cas no 2227697-20-1 (rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol)

rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol
- EN300-1623836
- 2227697-20-1
-
- インチ: 1S/C10H18F2O/c11-10(12)7-3-5-8-4-1-2-6-9(8)13/h8-10,13H,1-7H2/t8-,9+/m0/s1
- InChIKey: ZWULJWSVZQCDRA-DTWKUNHWSA-N
- ほほえんだ: FC(CCC[C@@H]1CCCC[C@H]1O)F
計算された属性
- せいみつぶんしりょう: 192.13257152g/mol
- どういたいしつりょう: 192.13257152g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 20.2Ų
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1623836-5000mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 5000mg |
$2650.0 | 2023-09-22 | ||
Enamine | EN300-1623836-1.0g |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1623836-500mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 500mg |
$877.0 | 2023-09-22 | ||
Enamine | EN300-1623836-50mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 50mg |
$768.0 | 2023-09-22 | ||
Enamine | EN300-1623836-100mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 100mg |
$804.0 | 2023-09-22 | ||
Enamine | EN300-1623836-2500mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1623836-10000mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 10000mg |
$3929.0 | 2023-09-22 | ||
Enamine | EN300-1623836-250mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 250mg |
$840.0 | 2023-09-22 | ||
Enamine | EN300-1623836-1000mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol |
2227697-20-1 | 1000mg |
$914.0 | 2023-09-22 |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol 関連文献
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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2. Book reviews
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-olに関する追加情報
Recent Advances in the Study of rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol (CAS: 2227697-20-1)
The compound rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol (CAS: 2227697-20-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral cyclohexanol derivative, characterized by its difluorobutyl substituent, has been investigated for its unique physicochemical properties and biological activity. Recent studies have focused on its synthesis, stereochemical resolution, and pharmacological evaluation, positioning it as a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol, achieving a 78% yield through a stereoselective reduction of the corresponding ketone precursor. The researchers emphasized the critical role of the difluorobutyl moiety in enhancing metabolic stability, as demonstrated in comparative pharmacokinetic studies with non-fluorinated analogs. This finding underscores the compound's potential as a scaffold for CNS-targeted therapeutics, where improved blood-brain barrier penetration is often desired.
Pharmacological characterization of rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol has revealed intriguing activity profiles. In vitro assays conducted by a multinational research consortium showed selective modulation of GABAA receptor subtypes at micromolar concentrations, with particular affinity for α2β3γ2 and α3β3γ2 configurations. This activity profile suggests potential applications in neurological disorders, though the exact binding mode remains under investigation. Molecular docking studies published in Bioorganic & Medicinal Chemistry Letters propose interactions with key residues in the β+-α- interface of the receptor.
The stereochemical complexity of rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol has prompted extensive research into its chiral resolution. A 2024 report in Chirality described a novel enzymatic resolution method using immobilized lipase B from Candida antarctica, achieving >99% ee for both enantiomers. This advancement is particularly significant for structure-activity relationship studies, as preliminary data indicate marked differences in biological activity between the (1R,2S) and (1S,2R) configurations at certain target proteins.
Ongoing preclinical evaluation of rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol has demonstrated favorable safety parameters in rodent models, with no observed hepatotoxicity at therapeutic doses. However, researchers caution that the compound's fluorinated nature warrants careful assessment of potential bioaccumulation. Current efforts are focused on developing radiolabeled versions (using 18F) for PET imaging studies, which could provide valuable insights into its tissue distribution and target engagement kinetics.
In conclusion, rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol represents a chemically intriguing and pharmacologically promising scaffold that continues to attract research attention. Its unique combination of fluorinated alkyl chain and cyclohexanol core offers multiple points for structural modification, making it a versatile platform for medicinal chemistry optimization. Future research directions likely include comprehensive target deconvolution studies and the development of second-generation analogs with improved selectivity profiles.
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